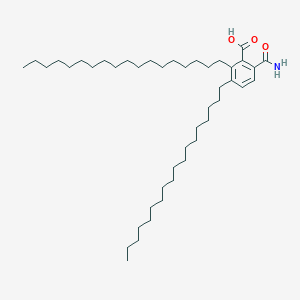
6-Carbamoyl-2,3-dioctadecylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Carbamoyl-2,3-dioctadecylbenzoic acid is a complex organic compound with the molecular formula C44H79NO3 It is known for its unique structure, which includes a carbamoyl group and two long octadecyl chains attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbamoyl-2,3-dioctadecylbenzoic acid typically involves multi-step organic reactions. One common method includes the acylation of a benzoic acid derivative followed by the introduction of the carbamoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production efficiently.
化学反应分析
Types of Reactions
6-Carbamoyl-2,3-dioctadecylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
6-Carbamoyl-2,3-dioctadecylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 6-Carbamoyl-2,3-dioctadecylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The long octadecyl chains may also interact with lipid membranes, affecting their structure and properties.
相似化合物的比较
Similar Compounds
- 6-Aminocarbonyl-2,3-dioctadecyl-benzoic acid
- N,N-Dioctadecylphthalamic acid
Uniqueness
6-Carbamoyl-2,3-dioctadecylbenzoic acid is unique due to its specific combination of functional groups and long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
51365-71-0 |
|---|---|
分子式 |
C44H79NO3 |
分子量 |
670.1 g/mol |
IUPAC 名称 |
6-carbamoyl-2,3-dioctadecylbenzoic acid |
InChI |
InChI=1S/C44H79NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37-38-41(43(45)46)42(44(47)48)40(39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3,(H2,45,46)(H,47,48) |
InChI 键 |
WBXUUAMKUGUMTA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C(=O)N)C(=O)O)CCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



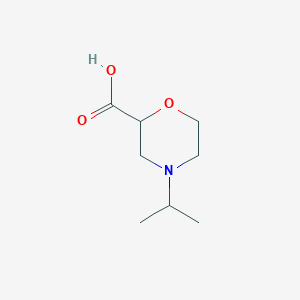

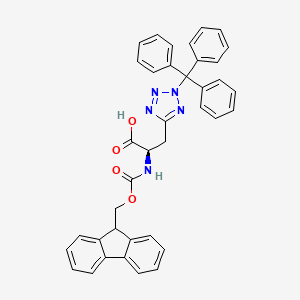
![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)

![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)

![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
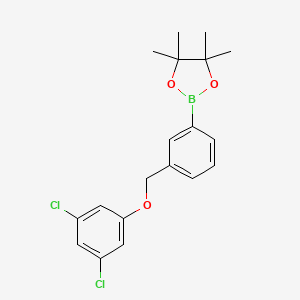
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
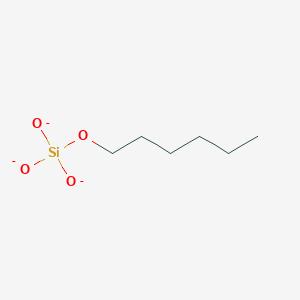
![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)

